[(1-Benzyl-1H-indol-6-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-1H-indol-6-yl)methylamine is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring, and a methylamine group attached to the 6th position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-indol-6-yl)methylamine typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.
N-Benzylation: The indole derivative is then subjected to N-benzylation using benzyl chloride and a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the indole derivative at the 6th position using methyl iodide and a base.
Industrial Production Methods
Industrial production of (1-Benzyl-1H-indol-6-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-Benzyl-1H-indol-6-yl)methylamine can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
(1-Benzyl-1H-indol-6-yl)methylamine is used as a building block in the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown promise in modulating biological pathways and have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Medicine
The compound is explored for its potential therapeutic applications. Indole derivatives are known to interact with various biological targets, making them candidates for drug development .
Industry
In the industrial sector, (1-Benzyl-1H-indol-6-yl)methylamine is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-indol-6-yl)methylamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzyl and methylamine groups enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
Uniqueness
(1-Benzyl-1H-indol-6-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methylamine groups enhances its reactivity and potential for therapeutic applications compared to other indole derivatives .
Properties
IUPAC Name |
1-(1-benzylindol-6-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-18-12-15-7-8-16-9-10-19(17(16)11-15)13-14-5-3-2-4-6-14/h2-11,18H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUIBNLVJDGVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.